

A Technical Guide to the Discovery and History of Substituted Indoles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxy-1H-indole*

Cat. No.: B178170

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry and natural product science.^[1] First isolated from the pyrolysis of oxindole with zinc dust by Adolf von Baeyer in 1886, this scaffold is now recognized as a "privileged" structure, appearing in a vast array of biologically active molecules.^[2] Its derivatives are integral to essential natural compounds like the amino acid tryptophan, the neurotransmitter serotonin, the hormone melatonin, and the plant auxin indole-3-acetic acid.^[3]

The journey from its initial discovery through the elucidation of its structure and the development of elegant synthetic methodologies has paved the way for groundbreaking advancements in medicine. The indole scaffold is central to drugs treating a wide range of conditions, including migraines (triptans), chemotherapy-induced nausea (setrons), and infections.^{[4][5][6]} This guide provides an in-depth technical overview of the seminal discoveries, the evolution of key synthetic protocols, and the biological significance of major substituted indoles that have shaped our understanding of chemistry and pharmacology.

Foundational Discoveries and Key Figures

The history of indole chemistry is inextricably linked to the study of the dye indigo, a compound of commercial and historical importance.

- Adolf von Baeyer (1866-1869): The genesis of indole chemistry began with the systematic degradation of indigo. In 1866, Adolf von Baeyer successfully reduced oxindole, an indigo derivative, to the parent heterocycle, indole, using zinc dust.^[3] This pivotal achievement was followed in 1869 by his proposal of the correct chemical structure for indole, a feat that laid the groundwork for all subsequent research.^{[3][7]} In the same year, Baeyer and Adolph Emmerling developed an early synthetic route, the Baeyer–Emmerling indole synthesis, by treating ortho-nitrocinnamic acid with iron powder in a strongly basic solution.^[8]
- Emil Fischer (1883): Arguably the most significant breakthrough in indole synthesis was made by Emil Fischer. The Fischer indole synthesis, discovered in 1883, is a versatile and robust reaction that forms indoles from the acid-catalyzed reaction of arylhydrazines with aldehydes or ketones.^{[4][9]} This method remains one of the most reliable and widely used routes for preparing substituted indoles and is frequently employed in the industrial synthesis of pharmaceuticals, including the triptan class of anti-migraine drugs.^{[4][10]}

Timeline of Key Discoveries

The following table summarizes the landmark events in the discovery and synthesis of key indoles.

Year(s)	Discovery or Development	Key Figure(s)	Significance
1866	First isolation of indole from oxindole. [3]	Adolf von Baeyer	Established the existence of the core indole heterocycle.
1869	Correct structure of indole proposed. [3] [7]	Adolf von Baeyer	Provided the structural foundation for the field.
1883	Development of the Fischer indole synthesis. [4] [9]	Emil Fischer	Created the most versatile and widely used indole synthesis.
1897	Development of the Reissert indole synthesis. [11] [12]	Arnold Reissert	Provided an alternative route from o-nitrotoluenes.
1912	Development of the Madelung synthesis. [13]	Walter Madelung	Enabled indole synthesis via intramolecular cyclization of N-phenylamides.
1930s	Identification of Indole-3-Acetic Acid (IAA) as a plant hormone. [14] [15]	K. V. Thimann, F. W. Went	Uncovered the role of indoles in plant biology.
1935	Discovery of "Enteramine" in the gut. [16] [17]	Vittorio Erspamer	First identification of the molecule later known as serotonin.
1948	Isolation of "Serotonin" from blood serum. [17] [18]	Page, Rapport, Green	Identified the vasoconstrictor properties of 5-HT.
1952	Confirmation that Enteramine and	Erspamer & Asero	Unified the two separate lines of research on 5-HT.

Serotonin are identical.[16]

1958	Discovery and isolation of Melatonin. [19][20][21]	Aaron B. Lerner	Identified the key hormone regulating circadian rhythms.
------	---	-----------------	--

Discovery of Major Naturally Occurring Substituted Indoles

The indole scaffold is central to several molecules of profound biological importance.

Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA), the most common natural plant hormone of the auxin class, was one of the first hormones to be discovered.[22][23] Following early observations by Charles and Francis Darwin in 1880 on a transmissible growth signal in plants, the active substance was finally identified in the 1930s.[15][23] First synthesized in 1925, IAA is now known to be involved in nearly every aspect of plant growth and development.[14]

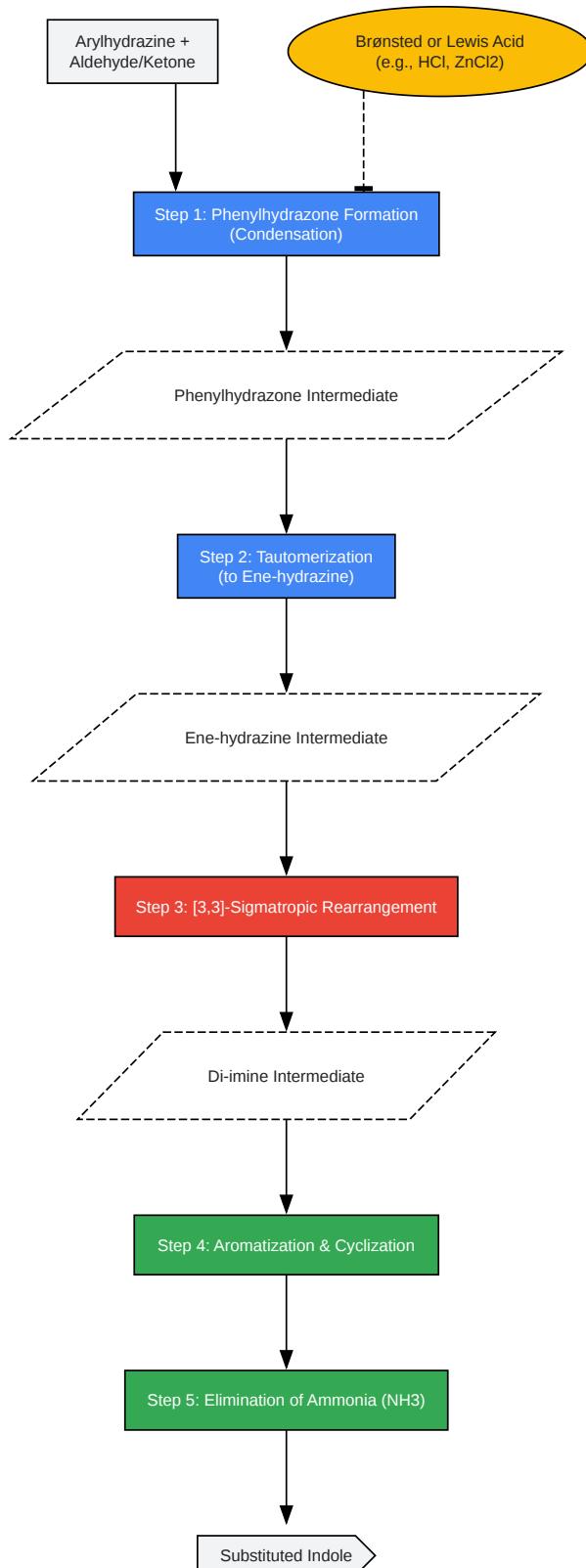
Serotonin (5-Hydroxytryptamine)

The discovery of serotonin occurred along two parallel paths. In 1935, Vittorio Erspamer discovered a substance in enterochromaffin cells of the gut that he named "enteramine".[16][24] Independently, in 1948, a team at the Cleveland Clinic comprising Irvine Page, Maurice Rapport, and Arda Green isolated a vasoconstrictor substance from blood serum, which they termed "serotonin" (denoting a "serum tonic" agent).[17][18][25] It was not until 1952 that it was confirmed that enteramine and serotonin were the same chemical entity: 5-hydroxytryptamine (5-HT).[16] Betty Twarog's work in 1952 further suggested its role as a neurotransmitter in the brain, opening the door to modern neuropharmacology.[18]

Melatonin (N-acetyl-5-methoxytryptamine)

In 1958, dermatologist Aaron B. Lerner and his colleagues at Yale University successfully isolated a substance from bovine pineal glands that caused skin lightening in frogs.[19][20][21] They named this compound melatonin.[26] Subsequent research in the 1970s established its primary function in vertebrates: the regulation of circadian rhythms.[19]

Classic Synthetic Methodologies: Protocols and Workflows


The synthesis of the indole ring is a fundamental objective in organic chemistry. Over the years, several named reactions have become the standard methods for its construction.

Fischer Indole Synthesis (1883)

This reaction is the most widely applied method for indole synthesis, involving the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), under acidic conditions.[\[4\]](#)[\[27\]](#)

This protocol is adapted from a standard literature procedure.

- **Hydrazone Formation:** Phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) are dissolved in 100 mL of ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 1 hour. The solvent is removed under reduced pressure to yield the crude acetophenone phenylhydrazone.
- **Cyclization:** The crude hydrazone is added to 50 g of molten polyphosphoric acid (PPA) at 100°C. The mixture is stirred vigorously and heated to 150°C for 10 minutes.
- **Work-up:** The hot reaction mixture is carefully poured onto 200 g of crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol/water to afford 2-phenylindole.
- **Yield:** Typical yields range from 65-75%.

[Click to download full resolution via product page](#)

Fischer Indole Synthesis Workflow

Reissert Indole Synthesis (1897)

The Reissert synthesis produces indoles from the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[28]

This protocol is a generalized representation of the Reissert reaction.

- Condensation: o-Nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) are added to a solution of sodium ethoxide (6.8 g, 0.1 mol) in 100 mL of absolute ethanol. The mixture is stirred at room temperature for 12 hours. The resulting precipitate (ethyl o-nitrophenylpyruvate sodium salt) is filtered and washed with ether.
- Reductive Cyclization: The crude salt is dissolved in 150 mL of glacial acetic acid. Zinc dust (20 g, 0.3 mol) is added portion-wise while keeping the temperature below 40°C with an ice bath. After the addition is complete, the mixture is stirred for an additional 2 hours.
- Work-up: The mixture is filtered to remove excess zinc and zinc salts. The filtrate is poured into 500 mL of ice water. The precipitated indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
- Yield: Typical yields are in the range of 50-60%.

Madelung Synthesis (1912)

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high temperature using a strong base.[13] It is generally limited to the preparation of simple indoles that can withstand the harsh reaction conditions.

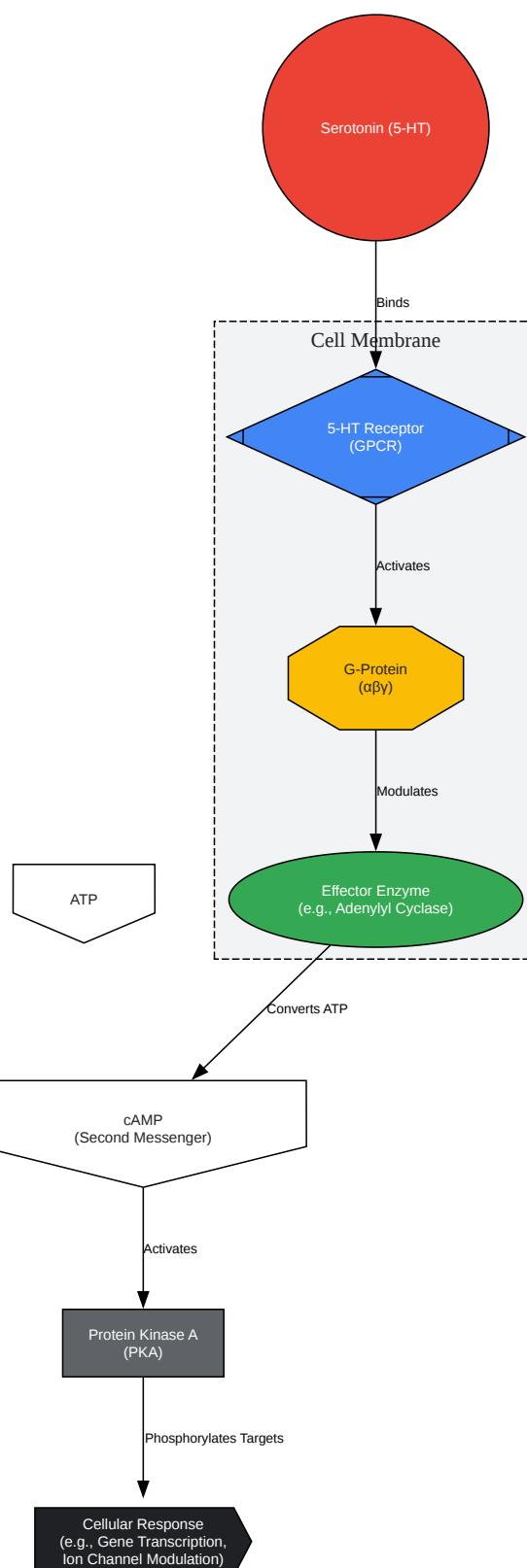
This protocol outlines the classic Madelung conditions.

- Reaction Setup: N-acetyl-o-toluidine (14.9 g, 0.1 mol) is mixed with sodium ethoxide (20.4 g, 0.3 mol) in an inert, high-boiling solvent such as mineral oil or in a solvent-free melt.
- Cyclization: The mixture is heated under a nitrogen atmosphere to 250-300°C for 30 minutes. The reaction is highly exothermic and must be controlled carefully.
- Work-up: After cooling, the reaction mass is carefully quenched by adding ice water. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with

brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or recrystallization.

- Yield: Yields can vary significantly but are often moderate (40-50%).

Comparison of Classic Indole Syntheses

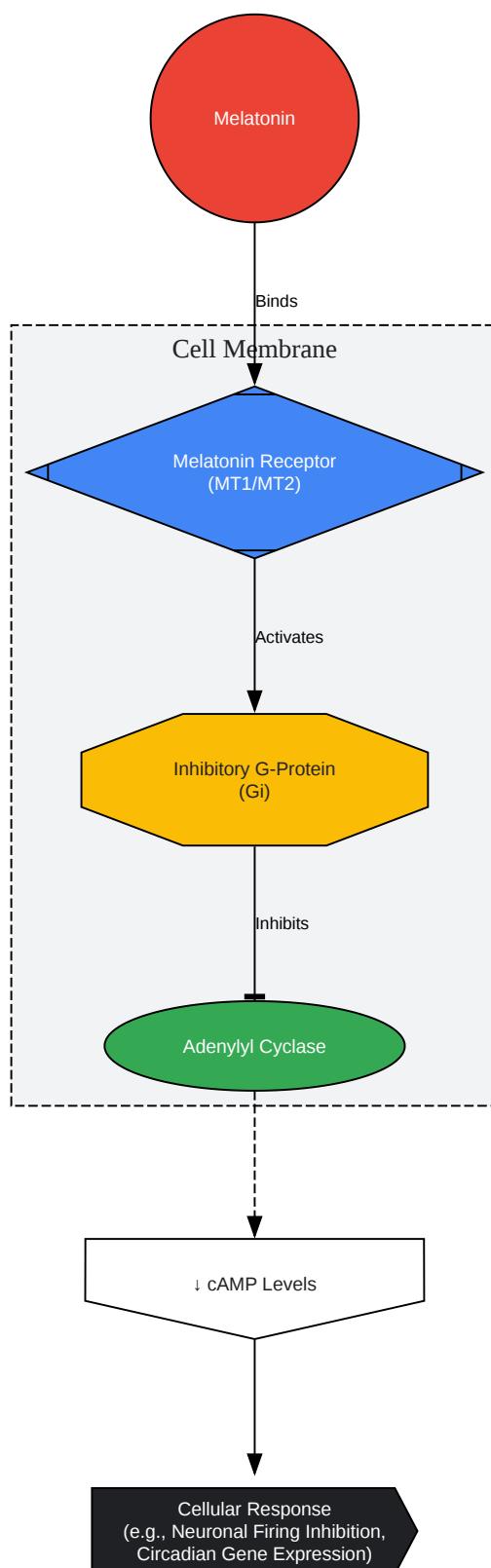

Feature	Fischer Synthesis	Reissert Synthesis	Madelung Synthesis
Starting Materials	Arylhydrazine, Aldehyde/Ketone	o-Nitrotoluene, Diethyl oxalate	N-Acyl-o-toluidine
Key Conditions	Acid catalyst (Brønsted or Lewis)	Strong base (condensation), then reduction (e.g., Zn/AcOH)	Strong base (e.g., NaOEt), high temperature (200-400°C)
Primary Product	2,3-substituted indoles	Indole-2-carboxylic acids	Alkyl-substituted indoles (often at C2)
Advantages	Highly versatile, broad substrate scope, reliable	Good for specific indole-2-carboxylates	Simple starting materials
Limitations	Unsubstituted indole is difficult to make directly; unsymmetrical ketones can give mixtures	Multi-step process	Harsh conditions, low tolerance for functional groups

Key Signaling Pathways

Substituted indoles exert their profound biological effects by interacting with specific cellular signaling pathways. Serotonin and melatonin are prime examples, acting primarily through G-protein coupled receptors (GPCRs).

Serotonin Signaling Pathway

Serotonin (5-HT) mediates its effects by binding to a family of at least 14 distinct receptor subtypes. Most of these are GPCRs that, upon activation, trigger an intracellular cascade involving G-proteins and second messengers like cAMP or IP₃/DAG, leading to a cellular response.



[Click to download full resolution via product page](#)

Simplified Serotonin GPCR Signaling

Melatonin Signaling Pathway

Melatonin primarily signals through two high-affinity GPCRs, MT1 and MT2.[\[21\]](#) Similar to serotonin receptors, these are coupled to G-proteins (typically Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects that regulate sleep and circadian timing.[\[21\]](#)

[Click to download full resolution via product page](#)

Melatonin Gi-Coupled Receptor Signaling

Conclusion

From the initial structural elucidation of indigo by Adolf von Baeyer to the development of powerful synthetic tools by chemists like Emil Fischer, the history of the substituted indole is a testament to the progress of organic chemistry. The discovery of its central role in vital biomolecules such as serotonin, melatonin, and auxin has cemented its importance in biology and medicine. Today, the indole scaffold remains a focal point of drug discovery, with modern research continually expanding its utility through novel catalytic methods for C-H functionalization and the design of complex, biologically active agents.^{[5][29][30]} The rich history and versatile chemistry of substituted indoles ensure they will remain a critical area of study for researchers, scientists, and drug development professionals for the foreseeable future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. news-medical.net [news-medical.net]
- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Breakthrough In Indole Chemistry Could Accelerate Drug Development [drugdiscoveryonline.com]
- 6. bioquicknews.com [bioquicknews.com]
- 7. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]

- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 15. academic.oup.com [academic.oup.com]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. news-medical.net [news-medical.net]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. Melatonin - Wikipedia [en.wikipedia.org]
- 20. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 23. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Melatonin History – Chronobiology.com [chronobiology.com]
- 27. alfa-chemistry.com [alfa-chemistry.com]
- 28. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 29. bioengineer.org [bioengineer.org]
- 30. sciencedaily.com [sciencedaily.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Substituted Indoles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178170#discovery-and-history-of-substituted-indoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com